Sulfo-nhs-LC-biotin
Description
Historical Evolution of Biotinylation Reagents in Protein Modification
From Avidin Discovery to NHS Chemistry
The biotin-avidin system’s utility began with the 1940s discovery of avidin’s biotin-binding capacity, but early biotinylation methods suffered from nonspecific labeling and membrane permeability issues. The introduction of N-hydroxysuccinimide (NHS) esters in the 1980s marked a turning point, enabling targeted amine conjugation. However, first-generation NHS-biotin reagents like NHS-LC-Biotin required organic solvents (DMF/DMSO) for dissolution, limiting their aqueous applications.
Sulfonation: A Solubility Breakthrough
The 1990s saw the development of sulfonated NHS esters, exemplified by Sulfo-NHS-LC-Biotin. The addition of a sulfonate group (-SO3−) to the NHS ring dramatically increased water solubility (10 mg/mL in H2O vs. <1 mg/mL for non-sulfonated analogs). This innovation eliminated the need for co-solvents, reducing protein denaturation risks while maintaining the reagent’s membrane impermeability—a critical advantage for cell surface labeling.
Table 1: Comparative Properties of Biotinylation Reagents
| Property | NHS-LC-Biotin | This compound |
|---|---|---|
| Water Solubility | <1 mg/mL | 10 mg/mL |
| Spacer Length (Å) | 13.5 | 22.4 |
| Membrane Permeability | Yes | No |
| Optimal pH Range | 7.5–8.5 | 7.0–9.0 |
Properties
IUPAC Name |
1-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O9S2/c25-15(7-4-3-6-13-18-12(11-34-13)22-20(29)23-18)21-9-5-1-2-8-17(27)33-24-16(26)10-14(19(24)28)35(30,31)32/h12-14,18H,1-11H2,(H,21,25)(H2,22,23,29)(H,30,31,32)/t12-,13-,14?,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZHJQWIISKTJN-YALINYFNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127062-22-0 | |
| Record name | Sulphosuccinimidyl-6-(biotinamido)hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Synthetic Pathway
The synthesis of this compound follows a multi-step process to introduce the sulfonate group, NHS ester, and biotin-linked spacer arm. Key stages include:
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Sulfonation of N-Hydroxysuccinimide (NHS) : A sulfonate group is introduced to the NHS ring via reaction with sodium metabisulfite in ethanol, forming the sodium salt of sulfo-N-hydroxysuccinimide.
-
Spacer Arm Integration : A 6-aminocaproic acid (LC) spacer is conjugated to biotin through amide bond formation, creating biotinamidohexanoic acid.
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NHS Ester Activation : The carboxylic acid terminus of the LC-biotin derivative is activated with sulfo-NHS using carbodiimide crosslinkers (e.g., EDC), yielding the final this compound.
Critical Reaction Conditions:
Structural Validation
Post-synthesis validation employs:
-
1H-NMR : Confirms the presence of characteristic peaks for the biotin moiety (δ 4.3–4.5 ppm), NHS ring (δ 2.8 ppm), and sulfonate group.
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Mass Spectrometry : Molecular ion peaks at m/z 556.59 verify the correct molecular formula (C20H29N4NaO9S2).
Biotin Conjugation to Target Molecules
Reaction Optimization
This compound reacts with primary amines (e.g., lysine residues) under mild aqueous conditions. Key parameters include:
Molar Excess and Stoichiometry
pH and Buffer Compatibility
Incubation Conditions
Protocol for Protein Biotinylation
A standardized protocol derived from G-Biosciences and Thermo Fisher guidelines:
Purification and Quality Control
Desalting and Dialysis
Quantifying Biotin Incorporation
Industrial-Scale Production Insights
Patent-Based Synthesis (US5942628A)
A 1998 patent outlines a high-yield (25–28%) method using:
Chemical Reactions Analysis
Types of Reactions
Sulfo-NHS-LC-Biotin primarily undergoes substitution reactions. The NHS ester group reacts with primary amines (-NH2) to form stable amide bonds. This reaction is highly efficient in pH 7-9 buffers .
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues in proteins), buffers (e.g., phosphate-buffered saline)
pH 7-9, room temperature, aqueous solutionsMajor Products
The major product of the reaction between this compound and primary amines is a biotinylated molecule, where the biotin moiety is covalently attached to the target molecule via an amide bond .
Scientific Research Applications
Cell Surface Protein Labeling
One of the primary applications of Sulfo-NHS-LC-biotin is the labeling of cell surface proteins. This technique is crucial for studying various aspects of cellular biology, including:
- Receptor Expression : Researchers can analyze the expression levels of receptors on cell surfaces, aiding in drug development and understanding signaling pathways.
- Transporter Studies : It helps in investigating the distribution and regulation of transport proteins across different cellular membranes.
- Differentiation Studies : By distinguishing between plasma membrane proteins and those localized to organelles, researchers can gain insights into cellular compartmentalization.
Case Study Example :
A study demonstrated the use of this compound to label surface proteins in polarized epithelial cells. The results showed distinct localization patterns for certain transporters, highlighting its utility in understanding epithelial function .
Proteomics and Protein Interaction Studies
This compound is extensively used in proteomic studies to identify and characterize protein interactions:
- Affinity Purification : Biotinylated proteins can be isolated using streptavidin-coated beads, facilitating the study of protein complexes.
- Differential Labeling : By employing various biotinylation reagents with different spacer lengths, researchers can selectively label proteins based on their localization or abundance.
Data Table: Comparison of Biotinylation Reagents
| Reagent | Spacer Length (Å) | Solubility | Membrane Permeability | Application Area |
|---|---|---|---|---|
| This compound | 22.4 | Water-soluble | No | Cell surface labeling |
| Sulfo-NHS-SS-Biotin | Variable | Water-soluble | No | Proteomics |
| NHS-Biotin | Variable | Organic solvent | Yes | General biotinylation |
Studying Tight Junctions
This compound has been applied to investigate tight junction integrity in various models:
Mechanism of Action
Sulfo-NHS-LC-Biotin exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amine groups on proteins or other molecules, resulting in the covalent attachment of the biotin moiety. This biotinylation allows for the subsequent binding of the biotinylated molecule to streptavidin or avidin, facilitating detection, purification, or immobilization .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key differences between Sulfo-NHS-LC-Biotin and analogous biotinylation reagents:
Key Findings:
Membrane Permeability: this compound’s sulfonate group confers negative charge and prevents membrane penetration, unlike non-sulfonated analogs (e.g., NHS-LC-Biotin), which require organic solvents and permeabilization for intracellular use .
Spacer Arm : The 22.4 Å LC spacer in this compound outperforms shorter spacers (e.g., Biotin-X-NHS) in steric flexibility, improving streptavidin binding .
Charge and Solubility : The sulfonate group enhances aqueous solubility but reduces tissue penetration compared to uncharged small molecules. Its permeability coefficient (P = 5.79 × 10⁻⁹ m/s) is lower than neutral small molecules due to interstitial amine consumption and charge .
Applications :
- This compound is preferred for surface-exposed targets (e.g., HA protein labeling in influenza studies ).
- Sulfo-NHS-SS-Biotin is used when reversible biotinylation is needed .
- Biotin-X-NHS shows superior labeling in fixed, permeabilized cells compared to this compound .
Research Insights:
- A 2024 study compared labeling efficiency in fixed A549 cells: this compound achieved <10% proteome labeling in non-permeabilized cells, while Biotin-X-NHS labeled >30% after permeabilization .
Biological Activity
Sulfo-NHS-LC-biotin is a water-soluble biotinylation reagent widely used in biological research for labeling proteins, particularly those on cell surfaces. This compound is particularly notable for its ability to selectively modify primary amines in proteins without penetrating cell membranes, making it ideal for studying extracellular proteins.
Chemical Structure and Properties
This compound features a sulfonated N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as those found in lysine side chains and protein N-termini. The "LC" in its name indicates a long carbon spacer arm that enhances the steric accessibility of the biotin moiety, facilitating binding to streptavidin or avidin in downstream applications. The key properties of this compound include:
- Molecular Weight : 244 Da
- Solubility : Water-soluble, allowing reactions without organic solvents.
- Reactivity : Targets primary amines specifically, ensuring selective labeling of proteins.
The mechanism involves the formation of a covalent bond between the NHS ester and the deprotonated primary amine, resulting in stable biotinylation. This reaction is favored at physiological pH levels, where primary amines are predominantly deprotonated. The overall reaction can be summarized as follows:
1. Cell Surface Biotinylation
One of the primary applications of this compound is in the biotinylation of cell surface proteins. This technique allows researchers to study protein expression and localization without altering cellular integrity.
- Case Study : In a study involving bovine aortic endothelial cells (BAECs), varying concentrations of this compound were applied to assess biotin incorporation. Results indicated that higher concentrations led to increased biotinylation but also affected cell viability at extreme doses (Kruskal-Wallis test, p<0.01) .
2. Protein Purification
Biotinylated proteins can be isolated using streptavidin-coated beads due to the strong affinity between biotin and streptavidin. This method is widely used for purifying antibodies and other proteins from complex mixtures.
| Application | Description |
|---|---|
| Cell Surface Labeling | Labels extracellular proteins for localization studies |
| Protein Purification | Enables isolation of biotinylated proteins via affinity chromatography |
3. Studying Protein Interactions
This compound is also utilized to explore protein-protein interactions by tagging one protein with biotin and capturing it through its interaction partners using streptavidin beads.
Comparative Studies with Other Biotinylation Reagents
Research comparing this compound with other biotinylation reagents indicates distinct advantages and disadvantages:
| Reagent | Biotin Half-life | Cell Penetration | Specificity |
|---|---|---|---|
| This compound | 10.8 hours | Non-penetrative | High (cell surface only) |
| NHS-LC-biotin | 38.0 hours | Penetrative | Moderate (intracellular) |
This comparison highlights the suitability of this compound for surface labeling while noting its shorter half-life compared to NHS-LC-biotin .
Q & A
Q. What is the mechanism of Sulfo-NHS-LC-Biotin in protein biotinylation, and how does its water solubility enhance experimental utility?
this compound reacts with primary amines (e.g., lysine side chains or N-terminal amines) via its NHS ester group, forming stable amide bonds while releasing N-hydroxysuccinimide. The sulfonate group confers water solubility, eliminating the need for organic solvents and enabling direct use in aqueous buffers (pH 7.0–9.0) . This property is critical for labeling cell surface proteins without membrane penetration, preserving intracellular integrity .
Q. How should researchers design a basic protocol for labeling cell surface proteins using this compound?
- Step 1: Dissolve the target protein (1–10 mg/mL) in a pH 7.2–7.5 buffer (e.g., 100 mM phosphate, 150 mM NaCl) devoid of competing amines .
- Step 2: Prepare a fresh 4.4 mg/mL (25 mM) this compound solution in water or DMF .
- Step 3: Mix the reagent with the protein at a 10:1–20:1 molar excess and incubate at 4°C for 2+ hours or room temperature for 30–60 minutes .
- Step 4: Remove unreacted biotin via dialysis or size-exclusion chromatography (e.g., Sephadex G-25) . Validate labeling efficiency using streptavidin-HRP in Western blot .
Q. What buffer conditions and storage practices optimize this compound stability and reactivity?
- Reaction pH: 7.0–9.0 (optimal activity at pH 7.2–7.5) .
- Solubility: 10–25 mM in water or DMF .
- Storage: Aliquot and store at -20°C in anhydrous conditions to prevent hydrolysis. Avoid freeze-thaw cycles .
Advanced Research Questions
Q. How does the spacer arm length (Å) of this compound influence steric hindrance in detection assays?
The 22.4 Å spacer arm balances accessibility and steric hindrance, allowing biotin to interact with streptavidin/avidin probes even in structurally constrained environments (e.g., buried epitopes). Comparatively, shorter spacers (e.g., Sulfo-NHS-Biotin, 13.5 Å) may impede binding in dense protein complexes. Empirical testing is recommended to optimize labeling for specific targets .
Q. What advanced strategies can resolve low biotinylation efficiency or inconsistent labeling results?
Q. How can this compound be applied in mass spectrometry (MS)-based studies of protein conformations or interactions?
- Lysine accessibility mapping: Co-label proteins with this compound and its shorter/longer analogs (e.g., Sulfo-NHS-Biotin, Sulfo-NHS-LC-LC-Biotin) to compare solvent-exposed residues via MS/MS fragmentation .
- Post-translational modification (PTM) studies: Biotinylate lysines before tryptic digestion. Biotinylated peptides resist cleavage, enhancing PTM detection in buried regions .
Q. What considerations are critical for in vivo or cell-level biotinylation studies?
- Membrane impermeability: Use ≤0.5 mg/mL reagent to label surface-exposed proteins without inducing cytotoxicity .
- Leakage control: Include sham-treated controls and quantify extracellular biotin leakage (e.g., fluorescein angiography) .
- In vivo applications: Optimize perfusion protocols to remove unbound reagent and minimize background in tissues .
Methodological Tables
Q. Table 1: Comparison of Sulfo-NHS Biotin Reagents
Q. Table 2: Key Biotinylation Metrics
| Metric | Optimal Value | Method of Analysis |
|---|---|---|
| Reaction pH | 7.2–7.5 | pH meter calibration |
| Incubation Temperature | 4°C (long-term) or RT | Thermostatic shaker |
| Labeling Efficiency | ≥80% | Streptavidin-HRP blot |
| Storage Stability | 6–12 months at -20°C | HPLC purity assessment |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
